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Compound of Interest

Compound Name: 2-azido-N-phenylacetamide

CAS No.: 10258-71-6

Cat. No.: B2896893

Get Quote

Abstract
This technical guide details the synthesis, handling, and application of 2-azido-N-
phenylacetamide (CAS: 56606-96-3) as a versatile intermediate in medicinal chemistry. While

organic azides are often viewed with caution due to energetic instability, this specific scaffold

balances reactivity with relative stability, making it an ideal "click-ready" building block. This

note focuses on its utility in generating 1,2,3-triazole peptidomimetics via Copper-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC), a critical pathway for developing antifungal, anti-

inflammatory, and kinase-inhibiting therapeutic candidates.

Safety & Handling: The Energetic Threshold
CRITICAL: Organic azides are potentially explosive.[1][2][3][4] Before synthesis, one must

evaluate the stability of the specific azide using established heuristic rules.[1][2]

Stability Calculation
We apply two standard safety metrics to 2-azido-N-phenylacetamide (
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):

C/N Ratio Rule:

[4]

(Carbon) = 8

(Oxygen) = 1

(Nitrogen) = 4

Result:

.

Analysis: The ratio is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

, indicating the molecule possesses significant energy and requires careful handling. It
falls into the "Store Cold / Do Not Distill" category.

Rule of Six:

Requirement:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-

star-inserted">

carbons per energetic functional group.[1][3][4]

Result: 8 carbons for 1 azide group.

Analysis:Pass. The phenyl ring and acetamide linker provide sufficient mass dilution to

stabilize the azide functionality under standard conditions.

Mandatory Safety Protocols
Temperature Limit: Do not heat reaction mixtures above 80°C.

Isolation: Avoid rotary evaporation to complete dryness. Store the intermediate as a wet solid

or in solution whenever possible.
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Incompatibility: Avoid contact with strong acids (forms hydrazoic acid,

, which is highly toxic and explosive) and heavy metals (Cu, Pb) in the absence of stabilizing
ligands.

Synthesis Protocol: 2-Azido-N-phenylacetamide[5]
[6][7][8][9]
This protocol utilizes a nucleophilic substitution (

) of 2-chloro-N-phenylacetamide. The choice of solvent (Acetone/Water) allows for easy workup
without high-vacuum distillation.

Reagents
2-Chloro-N-phenylacetamide (1.0 equiv)[5][6]

Sodium Azide (

) (1.5 equiv)[4]

Acetone/Water (3:1 v/v)

Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Catalyst

Step-by-Step Methodology
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of

2-chloro-N-phenylacetamide in 20 mL of Acetone.

Azide Addition: Dissolve 15 mmol of

in 5 mL of water. Add this aqueous solution dropwise to the acetone mixture.

Catalysis: Add TBAI (0.05 equiv). The iodide acts as a better leaving group (Finkelstein-like

in situ exchange) to accelerate the reaction.

Reaction: Heat to a gentle reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Eluent: 30%

EtOAc/Hexane). The azide product typically runs slightly higher (less polar) than the chloro-
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precursor.

Workup:

Cool to room temperature.[5]

Pour the mixture into 100 mL of ice-cold water. The product should precipitate as a

white/off-white solid.

Filter the solid and wash copiously with cold water to remove excess

.

Drying: Dry under vacuum at room temperature. DO NOT USE HEAT.

Yield: Typical yields range from 85–95%. Characterization: IR (ATR) shows a strong, distinct

azide stretching peak at

.

Application: 1,2,3-Triazole Peptidomimetics
(CuAAC)[11]
The primary pharmaceutical application of this intermediate is the synthesis of 1,4-disubstituted

1,2,3-triazoles. The triazole ring acts as a bioisostere for the amide bond, mimicking the

electronic and steric properties of a peptide linkage but with high resistance to enzymatic

hydrolysis (proteases).

Visual Workflow
The following diagram illustrates the synthetic pathway from the aniline precursor to the final

bioactive triazole scaffold.
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Caption: Fig 1. Synthetic workflow converting aniline precursors into metabolically stable

triazole peptidomimetics.

Protocol: Copper-Catalyzed Click Reaction
This protocol uses the "Sharpless-Fokin" conditions, optimized for the acetamide scaffold.

Reagents:

2-Azido-N-phenylacetamide (1.0 equiv)[5][7]

Terminal Alkyne (e.g., Phenylacetylene or Propargyl ether derivative) (1.0 equiv)

(0.1 equiv)

Sodium Ascorbate (0.2 equiv)

Solvent: t-Butanol/Water (1:1)[8]

Procedure:

Suspend the azide and alkyne in the t-BuOH/Water mixture (0.5 M concentration).

Add the

solution followed immediately by the Sodium Ascorbate solution. The mixture typically turns
bright yellow/orange.

Stir vigorously at room temperature for 8–12 hours.
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Quenching: Dilute with water. If the product precipitates, filter it.[9] If not, extract with Ethyl

Acetate.

Purification: Recrystallization from Ethanol is usually sufficient.

Mechanistic Insight (Catalytic Cycle)
Understanding the mechanism is vital for troubleshooting. The reaction relies on the formation

of a Copper(I)-acetylide intermediate.

Active Cu(I)
Species

Cu(I)-Acetylide
Complex

+ Alkyne

Azide-Cu
Coordination

+ Azide

Cu-Metallacycle
(Rate Determining)

Ring Closure

Cu-Triazole
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Contraction

Regeneration

Free Triazole
Product+ H+

Click to download full resolution via product page
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Caption: Fig 2. The catalytic cycle of CuAAC. Note that Cu(I) is generated in situ from Cu(II) by

ascorbate.[8]

Quantitative Data Summary
Parameter Standard Value Notes

Molecular Weight 176.18 g/mol

Melting Point 108–110°C Sharp MP indicates purity

IR Azide Stretch 2100–2115 cm⁻¹
Disappears upon triazole

formation

Reaction Yield (Synthesis) 85–95% High efficiency

Reaction Yield (Click) >90% Near-quantitative conversion

C/N Ratio 2.25 Handle with care (See Safety)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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